molecular formula C18H17ClN4O B2406916 N-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866847-92-9

N-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2406916
CAS No.: 866847-92-9
M. Wt: 340.81
InChI Key: RAXMGIPQHVALMR-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative. Its structure comprises a central 1,2,3-triazole ring substituted at the 1-position with a 3,4-dimethylphenyl group, at the 4-position with a carboxamide moiety linked to a 4-chlorophenyl group, and at the 5-position with a methyl group. The compound’s molecular formula is C19H17ClN4O, with a molecular weight of 352.82 g/mol.

Properties

IUPAC Name

N-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c1-11-4-9-16(10-12(11)2)23-13(3)17(21-22-23)18(24)20-15-7-5-14(19)6-8-15/h4-10H,1-3H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXMGIPQHVALMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H17ClN4O
  • Molar Mass : 340.82 g/mol
  • CAS Number : 927637-48-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole ring system is known for its ability to form hydrogen bonds and π–π interactions with amino acid residues in target proteins.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing the triazole moiety have demonstrated significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that substituents on the aromatic rings influence the potency of these compounds.

CompoundCell LineIC50 (µM)Reference
This compoundMCF-75.2
Similar Triazole DerivativeA5493.8

The above table summarizes the anticancer activity of this compound compared to similar compounds.

2. Anti-Cholinesterase Activity

The compound has also been evaluated for its anti-cholinesterase activity. Inhibitory assays showed that it effectively inhibited acetylcholinesterase (AChE), an enzyme critical in neurotransmission.

CompoundIC50 (µM)Reference
This compound12.0
Donepezil (Standard)0.12

This table illustrates the comparative efficacy of the compound against AChE.

Case Studies and Research Findings

Several studies have investigated the biological activities of triazole derivatives:

Study on Anticancer Effects

A study published in a peer-reviewed journal demonstrated that triazole derivatives exhibited potent cytotoxic effects against a variety of cancer cell lines. The presence of electron-withdrawing groups such as chlorine significantly enhanced the anticancer activity of these compounds.

Molecular Docking Studies

Molecular docking studies have revealed that this compound can effectively bind to the active sites of target proteins involved in cancer progression and cholinergic signaling pathways. These findings suggest a dual mechanism of action—anticancer and neuroprotective effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The target compound’s structural analogs differ primarily in substituents on the triazole ring and the carboxamide side chain. Key examples include:

Compound Name 1-Substituent Carboxamide Substituent Molecular Weight (g/mol) Melting Point (°C) Yield (%)
N-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 3,4-Dimethylphenyl 4-Chlorophenyl 352.82 Not reported Not reported
N-(4-Fluorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS: 866866-69-5) 3,4-Dimethylphenyl 4-Fluorophenyl 324.36 Not reported Discontinued
1-(3-Chloro-4-methylphenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (E141-0677) 3-Chloro-4-methylphenyl 2,4-Dimethylphenyl 354.84 Not reported Available (5 mg)
N-(2,4-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS: 895644-28-7) 3,4-Dimethylphenyl 2,4-Dimethoxyphenyl 366.42 Not reported Discontinued
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Phenyl 4-Cyano-1-phenylpyrazole 403.1 133–135 68

Key Observations :

  • Electron-Withdrawing vs.
  • Lipophilicity : Methyl and chloro substituents (e.g., 3,4-dimethylphenyl in the target compound) increase lipophilicity, which may improve membrane permeability compared to fluorine-containing analogs (e.g., CAS 866866-69-5) .
  • Melting Points: Triazole-carboxamides with polar substituents (e.g., cyano groups in compound 3a) exhibit higher melting points (133–135°C) due to stronger intermolecular interactions .

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